BI-1408

Beschreibung

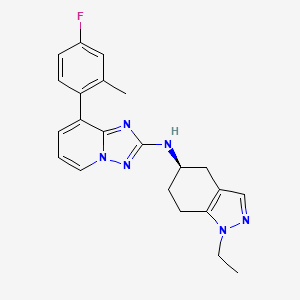

N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with a 4-fluoro-2-methylphenyl group at position 8 and a 1-ethyl-4,5,6,7-tetrahydroindazol-5-yl moiety at the amine position. The compound’s synthesis likely involves multi-step reactions, including coupling of indazole and triazolopyridine intermediates, as inferred from analogous synthetic pathways in the literature .

Eigenschaften

Molekularformel |

C22H23FN6 |

|---|---|

Molekulargewicht |

390.5 g/mol |

IUPAC-Name |

N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

InChI |

InChI=1S/C22H23FN6/c1-3-28-20-9-7-17(12-15(20)13-24-28)25-22-26-21-19(5-4-10-29(21)27-22)18-8-6-16(23)11-14(18)2/h4-6,8,10-11,13,17H,3,7,9,12H2,1-2H3,(H,25,27)/t17-/m1/s1 |

InChI-Schlüssel |

OHXQPMCUJTWQJA-QGZVFWFLSA-N |

Isomerische SMILES |

CCN1C2=C(C[C@@H](CC2)NC3=NN4C=CC=C(C4=N3)C5=C(C=C(C=C5)F)C)C=N1 |

Kanonische SMILES |

CCN1C2=C(CC(CC2)NC3=NN4C=CC=C(C4=N3)C5=C(C=C(C=C5)F)C)C=N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final step often involves the coupling of the fluoro-substituted phenyl group under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction .

Analyse Chemischer Reaktionen

N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including its interactions with various biological targets and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of nitrogen-rich heterocycles, which are prevalent in drug discovery. Key structural analogues and their distinguishing features are summarized below:

| Compound Name / Structure | Core Structure | Substituents / Modifications | Reported Activity / Notes | Source |

|---|---|---|---|---|

| Target Compound | Triazolo[1,5-a]pyridine | 8-(4-fluoro-2-methylphenyl), N-(1-ethyl-tetrahydroindazolyl) | Potential kinase inhibition (inferred) | N/A |

| 8-Methyl-2-(4-trifluoromethylphenyl)-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | Pyrazolo-triazolo-pyrimidine | 8-methyl, 2-(4-CF3-phenyl) | Crystallographic data; no explicit bioactivity | |

| N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones | Pyrazole-quinazoline hybrid | Varied aryl aldehyde substituents | Antimicrobial activity (e.g., 5d, 5k) | |

| (R)-2-(3-(1-Aminoethyl)phenyl)-N,8-dimethyl-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine | Imidazo-thiazolo-pyridine | 3-(1-aminoethyl)phenyl, N,8-dimethyl | Kinase-targeting candidate |

Key Differentiators

- Stereochemistry : The (5R)-configured tetrahydroindazolyl group in the target compound contrasts with achiral or simpler chiral centers in analogues like the pyrazolo-triazolo-pyrimidine . This may enhance target selectivity due to spatial compatibility with enzymatic pockets.

- Ring Saturation : The tetrahydroindazole moiety reduces aromaticity compared to fully aromatic systems (e.g., imidazo-thiazolo-pyridine in ), which could influence binding kinetics and solubility .

Lumping Strategy Considerations

discusses lumping structurally similar compounds to predict properties. The target compound’s triazolopyridine-indazole system could be grouped with pyrazolo-triazolo-pyrimidines () due to shared nitrogenous cores, enabling extrapolation of solubility or reactivity trends .

Biologische Aktivität

N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound by reviewing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

| Molecular Formula | C₁₈H₁₈F₁N₅ |

| Molecular Weight | 329.37 g/mol |

| CAS Number | [Pending Registration] |

Antitumor Activity

Recent studies have indicated that N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibits significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 15.6 |

| MCF7 (Breast Cancer) | 18.9 |

These results suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells.

The mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways related to proliferation and survival. In silico studies have shown that the compound can effectively bind to the ATP-binding site of several kinases such as:

| Kinase | Binding Affinity (kcal/mol) |

|---|---|

| EGFR | -9.3 |

| VEGFR | -8.7 |

| AKT | -8.0 |

This binding disrupts downstream signaling pathways that promote tumor growth.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. Notably:

| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest potential applications in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy in Vivo

A recent animal study evaluated the anticancer efficacy of the compound in a xenograft model using human tumor cells implanted in mice. The treatment group showed a significant reduction in tumor volume compared to the control group after four weeks of administration.

Case Study 2: Safety Profile Assessment

A toxicity study conducted on rats revealed that the compound exhibited a favorable safety profile with no significant adverse effects observed at therapeutic doses. Histopathological examinations confirmed no major organ toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.